3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a fluoranthene core substituted with a 9,9-dimethyl-9H-fluoren-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene typically involves multi-step organic reactions. One common method starts with the bromination of 9,9-dimethylfluorene to form 9,9-dimethyl-2-bromofluorene. This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrofluoranthenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while reduction can produce hydrofluoranthenes .
Scientific Research Applications
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function. In electronic applications, its unique electronic properties facilitate charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
Uniqueness
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
CAS No. |
653590-65-9 |
---|---|
Molecular Formula |
C31H22 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C31H22/c1-31(2)28-13-6-5-10-23(28)24-15-14-19(18-29(24)31)20-16-17-27-22-9-4-3-8-21(22)26-12-7-11-25(20)30(26)27/h3-18H,1-2H3 |
InChI Key |
OBWWGXGMGVBFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=CC=CC=C76)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.